

Biological activity of (S)-Formetorex enantiomer

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An In-depth Technical Guide on the Biological Activity of the (S)-Formetorex Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Formetorex, the S-enantiomer of N-formylamphetamine, is a psychoactive compound that primarily functions as a prodrug to (S)-amphetamine (dextroamphetamine).[1] Its biological activity is therefore predominantly attributable to the actions of its active metabolite. (S)-amphetamine is a potent central nervous system stimulant that exerts its effects by modulating monoaminergic neurotransmission.[2][3] This technical guide provides a comprehensive overview of the biological activity of (S)-Formetorex, focusing on the pharmacodynamics and pharmacokinetics of (S)-amphetamine. It includes detailed summaries of its interactions with key molecular targets, the signaling pathways it modulates, and standardized experimental protocols for its characterization.

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.[1] The stereochemistry of the molecule is crucial, with the (S)-enantiomer being the more pharmacologically active form.[4] Upon administration, (S)-**Formetorex** undergoes metabolic conversion to (S)-amphetamine, which is responsible for its stimulant and anorectic properties. [1] Understanding the biological activity of (S)-**Formetorex** necessitates a deep dive into the pharmacology of (S)-amphetamine.



(S)-amphetamine's primary mechanism of action involves increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][5] This is achieved through a multi-faceted interaction with monoamine transporters and vesicular storage systems. This guide will detail these interactions, present quantitative data on receptor and transporter affinities, describe the downstream signaling cascades, and provide methodologies for key experimental assays.

Pharmacodynamics of (S)-Amphetamine

The principal pharmacological effects of (S)-amphetamine are mediated through its interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the trace amine-associated receptor 1 (TAAR1).[3][6] It also affects the vesicular monoamine transporter 2 (VMAT2).[7]

Monoamine Transporter Interactions

(S)-amphetamine acts as a substrate for DAT, NET, and SERT, leading to competitive inhibition of monoamine reuptake.[3] More importantly, it induces reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft.[8]

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

(S)-amphetamine disrupts the vesicular storage of monoamines by inhibiting VMAT2.[9] This leads to an increase in the cytosolic concentration of neurotransmitters, making them available for reverse transport by DAT, NET, and SERT.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

(S)-amphetamine is an agonist at the intracellular G-protein coupled receptor, TAAR1.[2][10] Activation of TAAR1 leads to the phosphorylation of monoamine transporters, which can result in their internalization and contributes to the reverse transport of neurotransmitters.[1][8]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the interaction of amphetamine enantiomers with key molecular targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM)



| Compound | DAT | NET | SERT | Species | Reference |
|---------------------|------|------|----------|-----------------|-----------|
| Amphetamine | ~0.5 | ~0.1 | 10 to 40 | Human/Mous e | [11] |
| Methampheta mine | ~0.5 | ~0.1 | 10 to 40 | Human/Mous e | [11] |

Note: Data often reported for racemic mixtures or not specifying the enantiomer. (S)-amphetamine is known to be more potent at DAT and NET than the (R)-enantiomer.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT | NET | SERT | Species | Reference |
|-------------------|-----|-----|------|---------|-----------|
| d- amphetamine | - | - | - | Rat | [12] |

Specific IC50 values for d-amphetamine were not explicitly found in the provided search results in a comparable format. The general consensus is that d-amphetamine is a potent inhibitor of DAT and NET uptake.

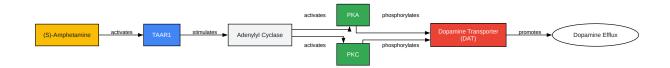
Signaling Pathways

The biological effects of (S)-amphetamine are mediated by complex signaling cascades initiated by its interaction with monoamine transporters and TAAR1.

TAAR1 Signaling Pathway

Activation of TAAR1 by (S)-amphetamine leads to the stimulation of adenylyl cyclase and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC).[13] These kinases then phosphorylate DAT, contributing to dopamine efflux.[1][8] TAAR1 can also signal through a β-arrestin2-dependent pathway.[13]





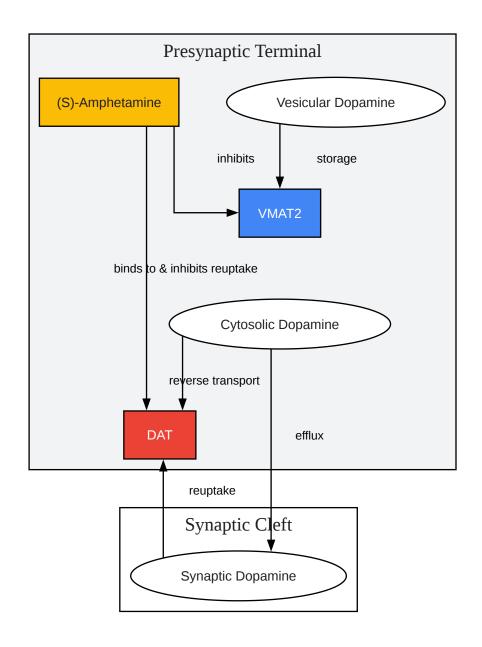
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Caption: TAAR1 signaling cascade initiated by (S)-amphetamine.

Dopamine Transporter (DAT) Regulation

(S)-amphetamine binding to DAT not only inhibits dopamine reuptake but also induces a conformational change that facilitates reverse transport. The phosphorylation of DAT by PKA and PKC, downstream of TAAR1 activation, is a key regulatory step in this process.[8]





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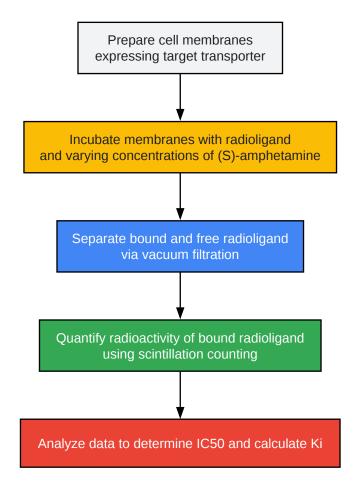
Caption: (S)-amphetamine's dual action on DAT and VMAT2.

Experimental ProtocolsRadioligand Binding Assay for Monoamine Transporters

This protocol is for determining the binding affinity (Ki) of (S)-amphetamine for DAT, NET, and SERT.

Workflow:





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Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[14]
- Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT), and a range of concentrations of (S)amphetamine.[14][15]
- Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters
 using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold
 buffer.[14]



- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
 [14]
- Data Analysis: Plot the percentage of specific binding against the concentration of (S)amphetamine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[15]

Synaptosome Neurotransmitter Uptake Assay

This assay measures the ability of (S)-amphetamine to inhibit the uptake of neurotransmitters into presynaptic terminals.

Methodology:

- Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) by homogenization and differential centrifugation.[16]
- Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of (S)amphetamine.
- Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine).[17]
- Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
- Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC50 for uptake inhibition.

In Vivo Locomotor Activity Assay

This protocol assesses the stimulant effects of (S)-amphetamine in rodents.

Methodology:

 Habituation: Place individual animals (e.g., mice or rats) in activity monitoring chambers and allow them to habituate for a set period (e.g., 60 minutes).[16]



- Drug Administration: Administer (S)-amphetamine or vehicle via a specific route (e.g., intraperitoneal injection).[18]
- Data Recording: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 40-120 minutes) using automated activity monitors.[18][19]
- Data Analysis: Analyze the locomotor data to determine the dose-dependent effects of (S)amphetamine on activity levels.

Conclusion

The biological activity of (S)-**Formetorex** is mediated by its active metabolite, (S)-amphetamine. (S)-amphetamine is a potent modulator of monoaminergic systems, acting as a substrate and reverse transport inducer for DAT and NET, an inhibitor of VMAT2, and an agonist of TAAR1. This multifaceted mechanism of action results in a significant increase in synaptic concentrations of dopamine and norepinephrine, leading to its characteristic stimulant effects. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this class of compounds. Further research focusing on the specific nuances of the (S)-enantiomer will continue to enhance our understanding of its therapeutic potential and abuse liability.

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